molecular formula C18H23BrN2O2 B2899390 N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252202-82-6

N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2899390
CAS RN: 1252202-82-6
M. Wt: 379.298
InChI Key: JURLATRICMWOBD-UHFFFAOYSA-N
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Description

N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors that are involved in various physiological processes. For example, it inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. It also inhibits the activity of acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide are diverse and depend on the specific application. For example, it has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It also enhances the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a low toxicity profile, which makes it safe for use in cell and animal studies. However, there are some limitations to its use. For example, it has a short half-life, which may limit its effectiveness in vivo. It also has poor solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One direction is to explore its potential as an anticancer agent in more detail, including its mechanism of action and efficacy in vivo. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, it may be useful to study its potential as an analgesic and anti-inflammatory agent in more detail, including its safety and efficacy in humans. Finally, it may be useful to explore the synthesis of analogs of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide to improve its pharmacological properties.

Synthesis Methods

The synthesis of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction between 3-bromo-4-methoxyphenethylamine and propargylamine in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is then treated with piperidine-4-carboxylic acid chloride to yield the final compound.

Scientific Research Applications

N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of science. It has been found to have anticancer activity by inhibiting the growth of cancer cells. It also has potential as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2/c1-4-9-21-10-7-14(8-11-21)18(22)20-13(2)15-5-6-17(23-3)16(19)12-15/h1,5-6,12-14H,7-11H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURLATRICMWOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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